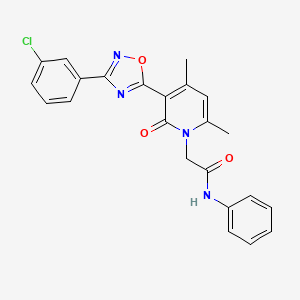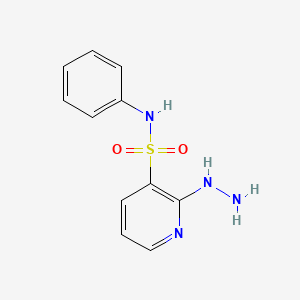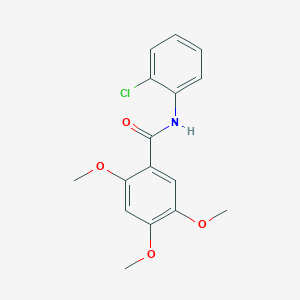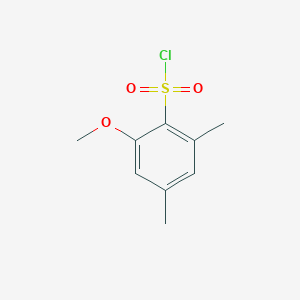![molecular formula C25H21FN4O2S B3002498 3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 403728-55-2](/img/no-structure.png)
3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains a fluorophenyl group, which is a common motif in medicinal chemistry due to the unique properties of fluorine .
Applications De Recherche Scientifique
Antimicrobial Studies
Derivatives of related compounds have been explored for their potential as antibiotics targeting bacterial membranes, which could be key in solving bacterial resistance to antibiotics .
Antiviral Research
Modifications of similar compounds have shown significant enhancement in antiviral activity, suggesting potential applications in antiviral drug development .
Antitumor Activity
The addition of certain groups to related compounds has been found to improve anti-tumor activity, indicating possible use in antitumor drug synthesis .
Synthesis of Fluorinated Compounds
Fluorinated derivatives of related compounds have been used in the synthesis of various fluorinated pyridines, which are important in medicinal chemistry .
Mécanisme D'action
Target of Action
The primary targets of this compound are 5-HT 1A receptors , with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . These receptors are part of the serotonin system, which plays a key role in regulating mood, cognition, and other physiological processes.
Mode of Action
The compound acts mainly as a 5-HT 1A receptor agonist . This means it binds to these receptors and activates them, mimicking the effects of serotonin. It has also been shown to inhibit the reuptake of serotonin and norepinephrine , and to possibly induce their release . This can increase the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects.
Pharmacokinetics
The compound is metabolized in the liver, with an elimination half-life of 6–8 hours . It is excreted primarily through the kidneys . These properties can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability. For example, the compound’s hepatic metabolism could potentially be affected by liver disease or interactions with other drugs.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, reduction, and cyclization reactions.", "Starting Materials": [ "4-fluorobenzoic acid", "piperazine", "thiourea", "benzaldehyde", "ethyl acetoacetate", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "chloroform", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-(4-fluorophenyl)piperazine-1-carboxylic acid by reacting 4-fluorobenzoic acid with piperazine in the presence of acetic anhydride and sulfuric acid.", "Step 2: Synthesis of 4-(4-fluorophenyl)piperazine-1-carbonyl chloride by reacting 4-(4-fluorophenyl)piperazine-1-carboxylic acid with thionyl chloride.", "Step 3: Synthesis of 4-(4-fluorophenyl)piperazine-1-carbonyl benzaldehyde by reacting 4-(4-fluorophenyl)piperazine-1-carbonyl chloride with benzaldehyde in the presence of sodium borohydride.", "Step 4: Synthesis of 3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-propen-1-one by reacting 4-(4-fluorophenyl)piperazine-1-carbonyl benzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide.", "Step 5: Synthesis of 3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-one by reacting 3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-propen-1-one with thiourea in the presence of ethanol.", "Step 6: Synthesis of 3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one by reacting 3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-one with hydrogen peroxide in the presence of chloroform." ] } | |
Numéro CAS |
403728-55-2 |
Formule moléculaire |
C25H21FN4O2S |
Poids moléculaire |
460.53 |
Nom IUPAC |
3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C25H21FN4O2S/c26-18-7-11-19(12-8-18)28-13-15-29(16-14-28)23(31)17-5-9-20(10-6-17)30-24(32)21-3-1-2-4-22(21)27-25(30)33/h1-12H,13-16H2,(H,27,33) |
Clé InChI |
HIMZVHQHNADRIT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5NC4=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-cyanophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3002415.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B3002421.png)



![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3002429.png)
![5-((4-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002430.png)


![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethanol](/img/structure/B3002434.png)


![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3002437.png)